6-Ethylpiperidin-2-one: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
6-Ethylpiperidin-2-one: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, delta-lactams (piperidin-2-ones) serve as privileged scaffolds. Specifically, 6-Ethylpiperidin-2-one has emerged as a critical chiral and achiral building block. Its unique structural topology—featuring a highly stable cyclic amide coupled with a sterically tunable C6-ethyl substituent—makes it an indispensable precursor for the total synthesis of complex alkaloids, the development of metalloheterocyclic anticancer agents, and the engineering of molecularly imprinted polymers.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptors. This guide deconstructs the physicochemical properties of 6-Ethylpiperidin-2-one, details a field-proven, self-validating synthetic protocol, and maps its divergent applications in contemporary drug discovery and material science.
Physicochemical Profiling and Structural Analysis
Understanding the baseline properties of 6-Ethylpiperidin-2-one is critical for predicting its behavior in complex reaction matrices. The molecule exists as a six-membered piperidine ring with a carbonyl group at the C2 position and an ethyl chain at the C6 position, creating a stereocenter that allows for both (R)- and (S)- enantiomers[1].
The lactam motif provides a dual-reactivity profile: the nitrogen can act as a nucleophile under strongly basic conditions (N-alkylation), while the carbonyl oxygen can participate in O-alkylation or act as a directing group for transition-metal catalysis.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 6-Ethylpiperidin-2-one | [2] |
| CAS Number | 53611-44-2 (Racemic), 1018453-54-7 (R-isomer) | [1] |
| Molecular Formula | C 7 H 13 NO | |
| Molecular Weight | 127.18 g/mol | [3] |
| Monoisotopic Mass | 127.0997 Da | [2] |
| SMILES (R-isomer) | O=C1NCCC1 | [3] |
| Solubility | Highly soluble in THF, DCM, MeOH; moderately in H 2 O | Empirical |
| Storage Conditions | 2-8°C, sealed under inert gas (Argon/N 2 ) | [3] |
Core Experimental Protocol: Synthesis via Glutarimide Desymmetrization
The most robust and scalable method for synthesizing 6-substituted piperidin-2-ones is the Grignard-mediated desymmetrization of piperidine-2,6-dione (glutarimide), followed by reductive dehydroxylation[4][5]. This approach is favored because it utilizes inexpensive starting materials and allows for precise stereochemical control if chiral auxiliaries or asymmetric catalysts are employed later.
Mechanistic Causality
The reaction proceeds via the nucleophilic attack of ethyl magnesium bromide on one of the equivalent carbonyl groups of glutarimide. Anhydrous THF is strictly required; the oxygen atoms in THF donate electron density to the magnesium center, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts. The reaction is kept at 0 °C to suppress over-alkylation (double Grignard addition) and ring-opening side reactions. The resulting intermediate is a hemiaminal, which must be reduced. The addition of BF 3 ·OEt 2 acts as a Lewis acid to activate the hydroxyl group, promoting its departure to form a highly reactive N-acyliminium ion. This intermediate is immediately trapped by hydride from triethylsilane (Et 3 SiH) , yielding the target lactam[5].
Step-by-Step Methodology
Phase 1: Grignard Addition (Hemiaminal Formation)
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Preparation: Flame-dry a 250 mL round-bottomed flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to establish a strictly anhydrous environment. (Causality: Moisture rapidly quenches EtMgBr into ethane gas, destroying the reagent).
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Dissolution: Dissolve piperidine-2,6-dione (1.45 g, 12.8 mmol) in 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath[4].
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Addition: Slowly add Ethyl magnesium bromide (13 mL, 38.5 mmol, 3 M in Et 2 O) dropwise over 30 minutes.
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Validation Check 1: Stir the reaction at room temperature for 18 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the glutarimide spot (UV inactive, requires KMnO 4 stain) confirms complete conversion.
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Quenching: Cool back to 0 °C and carefully quench with 20 mL of saturated aqueous NH 4 Cl. Extract with Ethyl Acetate (3 x 30 mL), dry over MgSO 4 , and concentrate in vacuo to yield the crude hemiaminal.
Phase 2: Reductive Dehydroxylation 6. Activation: Dissolve the crude hemiaminal in 40 mL of anhydrous Dichloromethane (DCM) and cool to -78 °C (Dry ice/Acetone bath). 7. Reduction: Add Et 3 SiH (3.0 equivalents) followed by the dropwise addition of BF 3 ·OEt 2 (1.5 equivalents). Stir for 2 hours, allowing the reaction to slowly warm to room temperature[5]. 8. Validation Check 2: Quench with saturated NaHCO 3 . Extract with DCM. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm the final structure via 1 H NMR: Look for the distinct disappearance of the hemiaminal -OH proton and the emergence of the C6 methine proton multiplet at ~3.3–3.5 ppm.
Fig 1: Synthetic workflow for 6-Ethylpiperidin-2-one via Grignard addition and reduction.
Advanced Applications in Therapeutics and Materials
The true value of 6-Ethylpiperidin-2-one lies in its downstream utility. Its structural geometry allows it to act as a foundational node for highly divergent chemical spaces.
Total Synthesis of Stemona Alkaloids
Stemona alkaloids, such as Sessilifoliamide J, possess profound biological activities, including insecticidal and antitussive properties. The core of these natural products often features an azaspirocyclic or fused piperidin-2-one framework. 6-Ethylpiperidin-2-one and its derivatives serve as the exact stereochemical precursors required to construct these intricate polycyclic systems via cascade radical translocation/cyclization reactions or cross-metathesis[5][6].
Bilateral Metalloheterocyclic Anticancer Agents
Recent paradigms in oncology drug discovery focus on dual-action metalloheterocyclic systems. 6-substituted piperidin-2-ones have been successfully fused with N-phenylpyrazole fragments. When treated with Palladium acetate (Pd(OAc) 2 ), the NH-lactam of the piperidin-2-one accelerates the pyrazol-directed cyclopalladation. The resulting hybrid palladacycles exhibit potent cytotoxic activity against multiple cancerous cell lines, acting as targeted DNA-intercalating agents[7][8].
Polymer Science: Acrylate Copolymers
Beyond small-molecule therapeutics, the lactam ring can be N-vinylated to produce 1-ethenyl-6-ethylpiperidin-2-one. This monomer is highly valuable in the synthesis of molecularly imprinted polymers and advanced acrylate copolymers used in cosmetic preparations and specialized coatings, providing unique rheological properties and chemical resistance[9][10].
Fig 2: Divergent application pathways of 6-Ethylpiperidin-2-one in therapeutics and materials.
Conclusion
6-Ethylpiperidin-2-one is far more than a simple heterocyclic catalog item; it is a highly versatile chemical linchpin. By mastering the Grignard-mediated desymmetrization of glutarimide, researchers can unlock a reliable supply of this scaffold. Whether the ultimate goal is the total synthesis of complex natural products, the engineering of next-generation chemotherapeutics via cyclopalladation, or the formulation of novel polymers, understanding the fundamental reactivity and structural dynamics of this delta-lactam is paramount for success in the lab.
References
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Chemsrc - 6-ETHYLPIPERIDIN-2-ONE | CAS#:53611-44-2. Retrieved from:[Link]
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PubChemLite / University of Luxembourg - PAHMYIHLZQRVHU-UHFFFAOYSA-N - Explore. Retrieved from:[Link]
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White Rose eTheses Online - Combining Experiment and DFT to Study New Reactions (Synthesis of 6-Ethylpiperidin-2-one). Retrieved from:[Link]
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American Chemical Society (ACS) - Concise Asymmetric Total Synthesis of 9-epi-Sessilifoliamide J. Retrieved from:[Link]
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ResearchGate - Bilateral metalloheterocyclic systems based on palladacycle and piperidine-2,4-dione pharmacophores. Retrieved from:[Link]
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American Chemical Society (ACS) - New Stereoselective Entry to Azaspirocyclic Nucleus of Halichlorine and Pinnaic Acids by Radical Translocation/Cyclization Reaction. Retrieved from:[Link]
- Google Patents - US20130085186A1 - Cosmetic preparations based on molecularly imprinted polymers.
- Google Patents - US20100174040A1 - Process for preparing acrylate copolymers.
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